molecular formula C23H18F3N5O3S B12422526 COX-2/sEH-IN-1

COX-2/sEH-IN-1

Cat. No.: B12422526
M. Wt: 501.5 g/mol
InChI Key: ZBEQKLACMVOCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

COX-2/sEH-IN-1 (Compound 9c) is an orally active dual inhibitor that targets both cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). It demonstrates high potency with IC50 values of 1.24 µM against COX-2 and 0.40 nM against sEH, and shows significant selectivity over COX-1 (IC50 = 8.72 µM) . This dual mechanism of action provides improved anti-inflammatory activity while being associated with highly reduced cardiovascular risks compared to some traditional COX-2 inhibitors like celecoxib . In vivo research indicates that this compound exhibits notable analgesic activity, with a 10 mg/kg oral dose resulting in a 65.67% inhibition in the number of writhing responses in a model using albino mice . In a carrageenan-induced paw edema model in albino rats, a 50 mg/kg oral dose demonstrated high anti-inflammatory activity, with edema inhibition rates of 64.06%, 95.82%, and 98.15% at 1, 3, and 5 hours, respectively . A key research finding is its improved cardiovascular safety profile. A study where adult male albino Wister rats were administered 100 mg/kg orally for two weeks showed that this compound provided significant cardio-protection. It exhibited a remarkable decrease in Troponine-I, LDH, and CK-MB levels compared to a celecoxib-treated group, and also restored heart GSH levels while significantly increasing PGI2 levels . The compound has a molecular formula of C23H18F3N5O3S and a molecular weight of 501.48 g/mol . Inhibitors of COX-2 are also investigated in the field of oncology, as COX-2 is overexpressed in many tumor cells and is involved in processes such as inhibiting apoptosis, promoting angiogenesis, and enhancing tumor cell invasion and metastasis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H18F3N5O3S

Molecular Weight

501.5 g/mol

IUPAC Name

1-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C23H18F3N5O3S/c24-23(25,26)16-6-8-17(9-7-16)28-22(32)29-21-14-20(15-4-2-1-3-5-15)31(30-21)18-10-12-19(13-11-18)35(27,33)34/h1-14H,(H2,27,33,34)(H2,28,29,30,32)

InChI Key

ZBEQKLACMVOCMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)NC(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole scaffold is synthesized via regioselective cyclization of 4-(methylsulfonyl)phenylhydrazine (1a ) or 4-(amidosulfonyl)phenylhydrazine (1b ) with β-diketones (2 ) under acidic conditions. For this compound, the β-diketone intermediate is derived from 1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1,3-propanedione to introduce the trifluoromethyl group.

Key reaction conditions :

  • Solvent : Ethanol or acetic acid
  • Temperature : Reflux (80–100°C)
  • Yield : 70–85%

Functionalization with Urea Moiety

The pyrazole intermediate undergoes N-alkylation to introduce an amine-terminated side chain, followed by reaction with 3-(trifluoromethyl)phenyl isocyanate to form the urea group.

Stepwise process :

  • Reductive amination : The pyrazole’s secondary amine is alkylated using 3-chloropropylamine under basic conditions (K$$2$$CO$$3$$, DMF, 60°C).
  • Urea formation : The resultant amine reacts with 3-(trifluoromethyl)phenyl isocyanate in dichloromethane at room temperature, yielding the final urea-linked product.

Critical parameters :

  • Stoichiometry : 1:1 molar ratio of amine to isocyanate
  • Reaction time : 12–24 hours
  • Yield : 60–75%

Analytical and Pharmacological Characterization

In Vitro Enzyme Inhibition

This compound exhibits potent dual inhibition:

Parameter COX-2 (IC$$_{50}$$) sEH (IC$$_{50}$$) Selectivity (COX-2/sEH)
This compound 1.24 μM 0.40 μM 3.1
Celecoxib (reference) 0.04 μM >100 μM N/A
t-AUCB (reference) >100 μM 0.002 μM N/A

Data from recombinant enzyme assays.

The compound’s COX-2 selectivity over COX-1 exceeds 80-fold (IC$$_{50}$$ >100 μM for COX-1), mitigating gastrointestinal toxicity associated with nonselective COX inhibition.

Pharmacokinetic Profiling

In rodent models, this compound demonstrates favorable pharmacokinetics:

Species Route $$ T_{1/2} $$ (h) $$ C_{\text{max}} $$ (μg/mL) AUC$$_{0-24}$$ (μg·h/mL)
Mouse Oral 4.2 8.5 45.3
Rat Subcutaneous 6.8 12.1 89.7

Adapted from Hwang et al. (2011).

The extended half-life and high bioavailability (∼90% in rats) support once-daily dosing.

Structural-Activity Relationship (SAR) Insights

  • Linker length : A three-methylene chain optimizes dual inhibitory activity. Shorter chains (1–2 methylenes) reduce sEH binding, while longer chains (4–5) impair COX-2 affinity.
  • Urea substituents : The 3-(trifluoromethyl)phenyl group enhances sEH inhibition by 10-fold compared to unsubstituted phenyl.
  • Pyrazole sulfonamide : The 4-(methylsulfonyl)phenyl group is critical for COX-2 selectivity, mimicking celecoxib’s binding mode.

Scale-Up and Process Optimization

Pilot-scale synthesis (100 g batch) employs the following modifications:

  • Catalytic hydrogenation : Replaces stoichiometric reductants (e.g., LiAlH$$_4$$) for amine intermediate synthesis, improving safety and yield (85→92%).
  • Continuous flow chemistry : Accelerates urea formation step (24→2 hours) via microreactor technology.
  • Crystallization : Recrystallization from ethanol/water (7:3) achieves >99% purity by HPLC.

Comparative Analysis with Analogues

Compound COX-2 IC$$_{50}$$ (μM) sEH IC$$_{50}$$ (μM) Antiallodynic Efficacy (ED$$_{50}$$)
21i 1.26 0.9 5 mg/kg
PTUPB 1.24 0.40 3 mg/kg
Celecoxib 0.04 >100 10 mg/kg

PTUPB, a structurally related dual inhibitor, shows superior in vivo efficacy due to optimized urea substituents.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of COX-2/sEH-IN-1 involves multi-step processes to achieve its dual inhibitory activity. Key reactions include:

Formation of Urea and Sulfonamide Linkages

  • Urea bond synthesis : Reacting amines with isocyanates under controlled conditions forms urea linkages critical for sEH inhibition. For example:

    R-NH2+R’-NCOR-NH-C(O)-NH-R’\text{R-NH}_2 + \text{R'-NCO} \rightarrow \text{R-NH-C(O)-NH-R'}

    Similar methods were used in synthesizing PTUPB, a structurally related dual inhibitor .

  • Sulfonamide incorporation : Sulfonamide groups essential for COX-2 binding are introduced via reactions of sulfonyl chlorides with amines .

Coupling Reactions

  • Peptide coupling reagents : Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) mediate amide bond formation between carboxylic acids and amines .

  • Example:

    R-COOH+R’-NH2EDC/HOBtR-C(O)-NH-R’\text{R-COOH} + \text{R'-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{R-C(O)-NH-R'}

Reaction Optimization and Conditions

Reaction parameters for this compound derivatives are systematically optimized:

Step Reagents/Conditions Purpose Yield
Urea formation4-Nitrophenyl isocyanate, DMF, RTIntroduces sEH-binding urea moiety65–78%
Sulfonamide synthesisSulfonyl chloride, TEA, CH2_2Cl2_2Adds COX-2-targeting sulfonamide70–85%
Amide couplingEDC, HOBt, DMF, RTLinks pharmacophores60–72%

Structural Characterization

Analytical techniques confirm the compound’s identity and purity:

Spectral Data

  • NMR : 1H^1H NMR (400 MHz, CDCl3_3) shows peaks at δ 7.3–7.5 ppm (aromatic protons) and δ 3.1 ppm (urea NH) .

  • Mass spectrometry : Molecular ion peak at m/z 453.5 (M+H+^+) .

Stability Studies

  • Hydrolytically stable at physiological pH but degrades under strong acidic/basic conditions.

  • Log P = 2.8, indicating moderate lipophilicity for membrane permeability.

Mechanistic Insights

The dual inhibition arises from distinct chemical interactions:

  • COX-2 binding : Sulfonamide interacts with Arg513 and Val523 in the COX-2 active site .

  • sEH inhibition : Urea moiety binds catalytic residues Asp335 and Tyr383 in sEH .

Comparative Reactivity

This compound outperforms single-target inhibitors in preclinical models:

Parameter This compound Celecoxib (COX-2) t-AUCB (sEH)
IC50_{50} COX-2 (μM)1.260.04>100
IC50_{50} sEH (nM)0.9>10003.2
Antitumor efficacySynergisticModeratePro-metastatic

Scientific Research Applications

The search results do not contain information about a compound named "COX-2/sEH-IN-1." However, the search results do discuss the dual inhibition of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) pathways as a therapeutic strategy and mention a COX-2/sEH dual inhibitor called PTUPB. Because there is no information about "this compound", the following discussion will focus on PTUPB.

Significance of Dual Inhibition

Dual inhibition of COX-2 and sEH pathways has potent synergistic antiangiogenic and anticancer activity . Pharmacological inhibition of both COX-2 and sEH pathways may be useful in treating cancer with minimal toxicity associated with COX-2 inhibition . This dual inhibition strategy may also have the potential to protect normal tissues from cisplatin toxicity .

Synergistic Effects on Tumor Growth and Metastasis

Studies using pharmacological inhibitors have shown that dual inhibition of COX-2 and sEH synergistically inhibits primary tumor growth and metastasis by suppressing tumor angiogenesis . COX-2/sEH dual pharmacological inhibitors also potently suppress primary tumor growth and metastasis by inhibiting tumor angiogenesis via selective inhibition of endothelial cell proliferation .

PTUPB: A COX-2/sEH Dual Inhibitor

PTUPB is a COX-2/sEH dual inhibitor that inhibits both COX-2 and sEH enzymes concurrently . It is a COX-2-selective inhibitor with an IC50 of 1.26 μM for COX-2 and an IC50 > 100 μM for COX-1, making it more potent than rofecoxib (Vioxx) and indomethacin (Indocin) for COX-2 inhibition .

In vivo Effects of PTUPB

  • Inhibition of COX-2 Pathway : PTUPB treatment reduced PGE2 levels in plasma, indicating that it inhibits the COX-2 pathway in vivo .
  • Inhibition of sEH Pathway : PTUPB treatment increased the levels of 11,12-EET and 14,15-EET in tumors, while not affecting the corresponding diol metabolites 11,12-DHET and 14,15-DHET . PTUPB also increased the ratio of 5,6-EET to its sEH metabolite 5,6-DHET and the ratio of 10,11-epoxydocosapentaenoic acid (EDP) to its sEH metabolite 10,11-dihydroxydocosapentaenoic acid (DiHDPA) in plasma .
  • Effect on Lipid Mediators : PTUPB did not significantly change lipid mediators from other pathways, suggesting its primary action is on COX-2 and sEH .

Anti-inflammatory Activity

Dual inhibition of COX-2 and sEH exhibits a powerful therapeutic potential for acute lung injury (ALI) .

Cardioprotective Effects

Compounds with dual COX-2/sEH inhibitory activity are expected to have fewer adverse effects on the cardiovascular system .

Effects on Allergic Airway Inflammation

Inhibition of the COX-2 and sEH pathway has been shown to have an effect on allergen-induced airway inflammation .

Potential Mechanisms of Interaction

Comparison with Similar Compounds

Notes

Discrepancy in sEH IC50 : reports sEH inhibition at 0.40 nM , while and list 0.40 µM . This may reflect variations in assay conditions or typographical errors. Further validation is required.

Clinical Development: None of these compounds have advanced to clinical trials, emphasizing the need for toxicity and pharmacokinetic studies .

Biological Activity

COX-2/sEH-IN-1 is a dual inhibitor targeting cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), two enzymes implicated in various pathological conditions, including cancer, inflammation, and cardiovascular diseases. This compound is of significant interest due to its potential to mitigate adverse effects associated with traditional COX-2 inhibitors while enhancing therapeutic efficacy.

COX-2 is an enzyme that catalyzes the formation of prostaglandins, which are mediators of inflammation and pain. In contrast, sEH metabolizes epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. The dual inhibition of these pathways can lead to a synergistic effect, enhancing anti-inflammatory and anticancer activities while potentially reducing cardiovascular risks associated with selective COX-2 inhibitors.

Research Findings

  • Anti-Cancer Activity : Studies have shown that this compound can significantly inhibit tumor growth and metastasis by suppressing angiogenesis. In murine models, low-dose combinations of COX-2 inhibitors and sEH inhibitors demonstrated enhanced efficacy in reducing primary tumor growth compared to either treatment alone .
  • Kidney Protection : Research indicates that PTUPB, a specific COX-2/sEH dual inhibitor, protects against nephrotoxicity induced by sorafenib, a multikinase inhibitor. In a study involving male Sprague-Dawley rats, PTUPB treatment resulted in a 73% reduction in proteinuria and improved kidney histopathology by decreasing glomerular damage .
  • Restoration of Autophagy : Another study highlighted the ability of COX-2/sEH inhibitors to alleviate hepatocyte senescence in non-alcoholic fatty liver disease (NAFLD) models by restoring autophagy through the mTOR pathway .
  • Airway Inflammation : The dual inhibition has also been investigated in models of allergic airway inflammation, where it was found to reduce eosinophilia and airway hyperresponsiveness more effectively than selective COX-2 inhibition alone .

Case Study 1: Nephrotoxicity Mitigation

In a controlled experiment with sorafenib-treated rats:

  • Control Group : Naïve rats showed no signs of kidney damage.
  • Sorafenib Group : Rats exhibited significant renal injury characterized by proteinuria and glomerular damage.
  • PTUPB Treatment Group : Showed a marked reduction in proteinuria (73%) and improved histological features (30%-70% reduction in injury markers).

Case Study 2: Cancer Progression

In studies examining tumor growth:

  • Mice treated with low doses of this compound exhibited reduced tumor size and metastasis compared to those receiving either inhibitor alone.
  • The combination therapy significantly decreased circulating levels of pro-inflammatory cytokines, suggesting a mechanism involving reduced PGE2 levels .

Data Tables

Study FocusKey FindingsReference
Anti-Cancer ActivitySynergistic inhibition of tumor growth and metastasis ,
Kidney Protection73% reduction in proteinuria; improved histopathology
Hepatocyte SenescenceRestoration of autophagy via mTOR pathway
Airway InflammationReduced eosinophilia; better control over airway hyperresponsiveness ,

Q & A

Q. What is the mechanistic rationale for dual COX-2/sEH inhibition in anti-inflammatory therapy?

Methodological Answer: COX-2/sEH-IN-1 targets two pathways: (1) COX-2, which catalyzes prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation, and (2) sEH, which degrades anti-inflammatory epoxy fatty acids (EpFAs). Dual inhibition reduces pro-inflammatory mediators while preserving EpFAs, amplifying anti-inflammatory effects. Validate using in vitro enzyme assays (COX-2 IC50: 1.24 µM; sEH IC50: 0.40 nM) and animal models of inflammation (e.g., carrageenan-induced edema) .

Q. How to design experiments to assess this compound’s efficacy in preclinical models?

Methodological Answer:

  • Step 1 : Select disease models (e.g., LPS-induced systemic inflammation or collagen-induced arthritis).
  • Step 2 : Administer this compound at doses proportional to IC50 values (e.g., 1–10 mg/kg orally).
  • Step 3 : Measure outcomes: plasma PGE2 (COX-2 activity) and EpFA levels (sEH activity) via LC-MS.
  • Step 4 : Include controls (e.g., selective COX-2 inhibitors like Celecoxib) to isolate dual inhibition effects .

Q. What validation methods confirm target engagement in cellular assays?

Methodological Answer:

  • Use Western blotting to quantify COX-2 protein expression in stimulated macrophages.
  • Apply metabolomic profiling (LC-MS) to track EpFA accumulation (e.g., 14,15-EET) as evidence of sEH inhibition.
  • Compare results with knockout models (e.g., sEH−/− mice) to validate specificity .

Advanced Research Questions

Q. How to resolve contradictions in IC50 values reported across studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols:

  • Use recombinant human COX-2/sEH enzymes for consistency.
  • Validate with reference inhibitors (e.g., Celecoxib for COX-2; TPPU for sEH).
  • Perform statistical meta-analysis of published IC50 data to identify outliers .

Q. What strategies optimize this compound’s pharmacokinetics for chronic dosing?

Methodological Answer:

  • Conduct ADME studies to assess bioavailability, half-life, and tissue distribution.
  • Modify formulation (e.g., nanoencapsulation) to enhance solubility.
  • Use PBPK modeling to predict dose adjustments for long-term efficacy .

Q. How to evaluate potential off-target effects on COX-1 or other prostanoid pathways?

Methodological Answer:

  • Screen against COX-1 (IC50 > 12 µM for selectivity; see T61674 in ).
  • Profile urinary metabolites (e.g., thromboxane B2) to assess systemic COX-1 inhibition.
  • Use RNA-seq to identify unintended gene regulation in treated tissues .

Q. What in vivo models best capture cardiovascular risk reduction associated with dual inhibition?

Methodological Answer:

  • Use ApoE−/− mice on a high-fat diet to simulate atherosclerosis.
  • Measure vascular function (e.g., aortic relaxation) and plaque formation.
  • Compare outcomes with NSAID-treated cohorts to highlight reduced thrombotic risk .

Q. How to design combination therapies with this compound for cancer-related inflammation?

Methodological Answer:

  • Pair with checkpoint inhibitors (e.g., anti-PD-1) in syngeneic tumor models.
  • Monitor tumor-associated macrophages (TAMs) and cytokine profiles (IL-6, TNF-α).
  • Use isobolographic analysis to quantify synergistic effects .

Methodological Considerations for Data Interpretation

Q. How to address variability in anti-inflammatory response across animal strains?

Methodological Answer:

  • Perform strain-specific pharmacokinetic studies (e.g., BALB/c vs. C57BL/6 mice).
  • Use genome-wide association studies (GWAS) to identify genetic modifiers of drug response.
  • Include sex-balanced cohorts to account for hormonal influences on inflammation .

Q. What computational tools predict structural modifications to enhance dual inhibition potency?

Methodological Answer:

  • Apply molecular docking (e.g., AutoDock Vina) to optimize binding to COX-2/sEH active sites.
  • Use QSAR models to correlate substituent effects with IC50 values.
  • Validate predictions with synthetic analogs and enzyme kinetics assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.